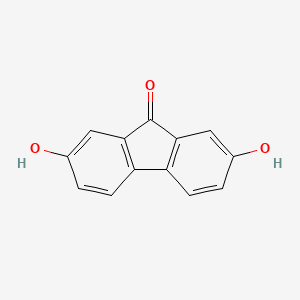

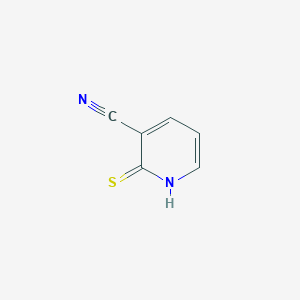

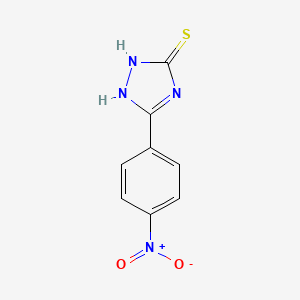

2-巯基烟腈

描述

2-Mercaptonicotinonitrile is a versatile compound that serves as a building block for various chemical syntheses. It is particularly useful in the construction of novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation reactions. The compound's utility in synthesis is highlighted by its regioselective bis- and polyalkylation, which has been confirmed through both spectroscopic and theoretical studies, emphasizing the S-alkylation over N-alkylation .

Synthesis Analysis

The synthesis of 2-mercaptonicotinonitrile derivatives has been explored in several studies. For instance, a novel triphenyltin(IV) derivative of 2-mercaptonicotinic acid has been synthesized, showcasing the compound's ability to form complex structures with metals, such as tin. This particular synthesis involved characterizing the compound using various spectroscopic techniques and X-ray diffraction analysis . Additionally, the synthesis of Zn(II) 2-mercaptonicotinate coordination polymers through hydrothermal reactions with zinc acetylacetonate has been reported, demonstrating the compound's ability to chelate metal ions .

Molecular Structure Analysis

The molecular structure of 2-mercaptonicotinonitrile derivatives has been elucidated using single crystal X-ray diffraction, revealing complex geometries such as pentacoordinated systems and distorted square pyramidal environments around metal centers . The crystal structures of these compounds have been determined, providing insights into their stability and electronic structures, which have been further supported by DFT calculations .

Chemical Reactions Analysis

2-Mercaptonicotinonitrile undergoes various chemical reactions, including the formation of novel macrocyclic structures. For example, the reaction of diphenyltin dichloride with 2-mercaptonicotinic acid leads to the formation of trinuclear 18-membered diphenyltin macrocycles, which have been characterized by spectroscopic methods and X-ray crystallography . Furthermore, the compound has been used to synthesize 2-arylhydrazono-3-oxothieno[2,3-b]pyridines through reactions with nitrilimines, followed by cyclocondensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercaptonicotinonitrile derivatives are influenced by their molecular structures. The coordination modes of 2-mercaptonicotinic acid with various metals, including palladium, platinum, rhenium, and molybdenum, have been studied, revealing different bonding configurations and potential for catalysis in oxygen atom transfer reactions . The electronic structures of these compounds have been computed, showing variations in band gaps and the influence of sulfur lone pairs at the edge of the valence band .

科学研究应用

合成和结构研究

2-巯基烟腈衍生物的区域选择性双烷基化和多烷基化2-巯基烟腈因其作为新型双(吡啶)和多(嘧啶)的构建模块的合成用途而受到研究。这些化合物与相应的双(卤代)化合物和多(卤代)化合物发生烷基化,优先选择 S-烷基化而不是 N-烷基化。本研究重点介绍了该化合物在合成复杂分子结构中的作用,加深了对其区域选择性烷基化性质的理解 (Abd El-Fatah et al., 2017)。

双(噻吩并吡啶)合成使用 2-巯基烟腈衍生物进行了合成双(噻吩并[2,3-b]吡啶)的尝试。这项工作提出了一种合成新型杂化分子的创新方法,强调了该化合物在构建复杂化学结构中的潜力 (Salem et al., 2020)。

表面改性和传感器开发

用于形成纳米薄膜的表面逐层化学沉积2-巯基烟酸与各种金属离子反应,使用逐层化学沉积技术,形成薄膜纳米级金属配合物。这项研究探讨了该化合物在纳米级修饰表面的效用,为其在电子学或材料科学中的潜在应用提供了见解 (Haggag, 2010)。

用于电位测定的改性电极包括 2-巯基烟腈在内的巯基化合物被用于改性碳糊电极。这些电极在电位测定中表现出高选择性和灵敏度,突出了该化合物在开发用于化学检测的灵敏且选择性传感器的应用 (Mashhadizadeh et al., 2008)。

新型化合物和配合物的形成

合成新型十八锡核大环配合物2-巯基烟酸被用于合成新型十八锡核大环配合物,展示了该化合物在创造复杂且结构独特的化学实体中的作用。这项研究为 2-巯基烟腈在合成新型化合物中的化学行为和潜在应用提供了宝贵的见解 (Ma et al., 2003)。

用有机配体合成金属配合物对 2-巯基烟酸的研究还涉及合成铜亚族金属配合物,突出了该化合物在形成具有独特物理和化学性质的复杂化合物中的用途。这些发现为该化合物在各个领域的潜在实际应用开辟了途径 (Marakina et al., 2021)。

作用机制

Target of Action

It is known to have inhibitory potency against nitrous .

Mode of Action

2-Mercaptonicotinonitrile is a synthetic sulfoxide used in the synthesis of diazonium salts, which are further used to synthesize alkylating agents . The reaction mechanism of 2-Mercaptonicotinonitrile involves condensation with iodomethane followed by alkylation . This process can be carried out using silico analysis .

Biochemical Pathways

Its role in the synthesis of diazonium salts and alkylating agents suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Its molecular weight of 13617 g/mol and its solid form may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its role in the synthesis of diazonium salts and alkylating agents suggests that it may have significant effects at the molecular level .

属性

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKYGNDJZUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402722 | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52505-45-0 | |

| Record name | 3-Cyano-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52505-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for incorporating 2-Mercaptonicotinonitrile into more complex structures?

A1: 2-Mercaptonicotinonitrile serves as a versatile building block in organic synthesis, particularly for constructing thieno[2,3-b]pyridine derivatives. A common strategy involves reacting 2-Mercaptonicotinonitrile with various halo-compounds, such as chloroacetyl derivatives or bis-bromoacetyl derivatives, in the presence of a base like sodium ethoxide. [, , ] This reaction leads to the formation of thioether intermediates, which can undergo further cyclization to yield the desired thieno[2,3-b]pyridine structures. [, , ] This approach allows for the introduction of diverse substituents onto the thieno[2,3-b]pyridine scaffold, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties.

Q2: How does the structure of 2-Mercaptonicotinonitrile contribute to its reactivity?

A2: 2-Mercaptonicotinonitrile possesses a thiol group (-SH) adjacent to a nitrile group (-CN) on a pyridine ring. This unique arrangement contributes to its reactivity in several ways. The thiol group acts as a nucleophile, readily reacting with electrophiles like alkyl halides, while the presence of the electron-withdrawing nitrile group enhances the acidity of the thiol proton, making it easier to deprotonate and generate the more nucleophilic thiolate anion. [] Additionally, the proximity of the thiol and nitrile groups facilitates cyclization reactions, leading to the formation of heterocyclic systems like thieno[2,3-b]pyridines.

Q3: What are some notable applications of 2-Mercaptonicotinonitrile derivatives?

A3: Research highlights the potential of 2-Mercaptonicotinonitrile derivatives in various fields. For example, 5-arylazo-2-(arylidenehydrazino)-2-thiazolin-4-one dyes incorporating this scaffold have been synthesized and investigated for their application as disperse dyes for polyester fibers. [] These dyes demonstrated excellent washing, perspiration, and sublimation fastness properties, suggesting their suitability for textile applications. Additionally, some derivatives show promising antimicrobial activity, particularly against bacteria like S. pneumoniae and E. coli, and fungi like A. fumigatus. [] This activity underscores their potential as lead compounds for the development of novel antimicrobial agents.

Q4: Are there any computational studies on 2-Mercaptonicotinonitrile derivatives, and what insights have they provided?

A4: Computational studies have been employed to investigate the regioselective bis- and polyalkylation of 2-Mercaptonicotinonitrile and related compounds. [] These studies aim to understand the factors influencing the selectivity of alkylation reactions, providing insights into reaction mechanisms and enabling the prediction of product distributions. Furthermore, molecular docking studies have been used to explore the potential interactions of 2-Mercaptonicotinonitrile derivatives with biological targets like ATPase, enoyl reductase, and dihydrofolate reductase. [] These studies offer valuable information about potential mechanisms of action and guide the design of compounds with improved potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)